Cas no 227-04-3 (Dibenzo[a,j]naphthacene)
Dibenzo[a,j]naphthacene structure
Product Name:Dibenzo[a,j]naphthacene
Dibenzo[a,j]naphthacene Chemical and Physical Properties
Names and Identifiers
-
- Dibenzo[a,j]naphthacene
- Dibenzo[a,j]tetracene
- Dibenzo[a,j]tetraceneneat
- 1,2:7,8-Dibenzonaphthacen
- 1,2:7,8-Dibenzotetracene
- 1,2:7,8-Dibenztetracene
- Dibenz-1.2 7.8-tetracen
- Dibenzo<a,j>naphthacen
- 227-04-3
- Phenanthro-(3',2',2,3)-phenanthren
- DIBENZO(A,J)NAPHTHACENE
- MML5D3EP3K
- DTXSID80177224
- hexacyclo[12.12.0.03,12.04,9.016,25.017,22]hexacosa-1(14),2,4,6,8,10,12,15,17,19,21,23,25-tridecaene
- UNII-MML5D3EP3K
-
- Inchi: 1S/C26H16/c1-3-7-23-17(5-1)9-11-19-13-22-16-26-20(14-21(22)15-25(19)23)12-10-18-6-2-4-8-24(18)26/h1-16H
- InChI Key: KKWNFCVLJZXKCD-UHFFFAOYSA-N
- SMILES: C12C=C3C=CC4C=CC=CC=4C3=CC1=CC1C=CC3C=CC=CC=3C=1C=2
Computed Properties
- Exact Mass: 328.12500
- Monoisotopic Mass: 328.125
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 26
- Rotatable Bond Count: 0
- Complexity: 462
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 0A^2
Experimental Properties
- Density: 1.263
- Boiling Point: 604.1°Cat760mmHg
- Flash Point: 314.6°C
- Refractive Index: 1.842
- PSA: 0.00000
- LogP: 7.45260
Dibenzo[a,j]naphthacene Customs Data
- HS CODE:2902909090
- Customs Data:
China Customs Code:
2902909090Overview:
2902909090. Other aromatic hydrocarbons. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:2.0%. general tariff:30.0%
Declaration elements:
Product Name, component content
Summary:
2902909090 other aromatic hydrocarbons.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:2.0%.General tariff:30.0%
Dibenzo[a,j]naphthacene Related Literature
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1. Proton chemical shifts in NMR. Part 14.1 Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenesRaymond J. Abraham,Marcos Canton,Matthew Reid,Lee Griffiths J. Chem. Soc. Perkin Trans. 2 2000 803
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2. Carcinogenic nitrogen compounds. Part LVII. Hexacyclic acridines derived from phenanthrene and fluoreneD. C. Thang,Elizabeth K. Weisburger,Ph. Mabille,N. P. Buu-Ho? J. Chem. Soc. C 1967 665
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N. P. Buu-Ho?,Do-Cao Thang,P. Jacquignon,Ph. Mabille J. Chem. Soc. C 1969 467
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4. Precise PPP molecular orbital calculations of excitation energies of polycyclic aromatic hydrocarbons. Part 1. On the correlation between the chemical softness and the absolute hardnessKimihiro Hiruta,Sumio Tokita,Kichisuke Nishimoto J. Chem. Soc. Perkin Trans. 2 1995 1443
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Miriam Más-Montoya,Rocío Ponce Ortiz,David Curiel,Arturo Espinosa,Magali Allain,Antonio Facchetti,Tobin J. Marks J. Mater. Chem. C 2013 1 1959
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